16-Acetoxy-7alpha-methoxyroyleanone
Description
16-Acetoxy-7α-methoxyroyleanone (16-AC-7-MR; CAS 109974-33-6) is an abietane-type diterpenoid characterized by a tricyclic aromatic framework with oxygenated functional groups. Its IUPAC name, 14-hydroxy-7-methoxy-11,12-dioxoabieta-8,13-dien-16-yl acetate, highlights its structural features: a methoxy group at position 7α, an acetoxy group at position 16, and ketone moieties at positions 11 and 12.
Properties
CAS No. |
109974-33-6 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
InChI |
InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1 |
InChI Key |
IFFRMUPHOJDCJS-RXIKFYCZSA-N |
SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
Isomeric SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O |
Canonical SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
Synonyms |
16-AC-7-MR 16-acetoxy-7 alpha-methoxyroyleanone 16-acetoxy-7-methoxyroyleanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties (from ):
- Molecular formula : Inferred as C₂₂H₂₈O₆ (abietane backbone + substituents).
- Boiling point : 507.3°C at 760 mmHg.
- Density : 1.19 g/cm³.
- Flash point : 166.6°C.
- Polar surface area (PSA) : 89.9 Ų, indicating moderate polarity .
The compound’s high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from its acetoxy and methoxy groups.
Comparison with Structurally Similar Compounds
Royleanone Derivatives
Royleanone-type diterpenoids share a core abietane skeleton but differ in substituent patterns:
Structural Insights :
Kaurane and Labdane Diterpenes
Compounds from exhibit distinct diterpenoid frameworks but share oxygenated functional groups:
Key Differences :
- Skeleton : Kaurane diterpenes (e.g., ent-7α,18-dihydroxy-15-oxokaur-16-ene) have a bicyclic structure, whereas labdane diterpenes (e.g., ent-6β,8α-dihydroxy labda-13(16),14-diene) are tricyclic but lack the aromatic ketones seen in abietanes like 16-AC-7-MR.
- Functionalization : 16-AC-7-MR’s 11,12-diketone system is absent in kaurane/labdane analogs, reducing its electrophilic reactivity .
Other Abietane Analogs
Athonolone (ent-7α,17,18-trihydroxy-9,(11)-ene-12-one) shares a hydroxylated abietane backbone but features a conjugated enone system (9,11-ene-12-one) instead of 16-AC-7-MR’s acetoxy-methoxy combination. This enone system may confer greater reactivity in redox reactions .
Data Table: Structural and Physicochemical Comparison
| Property | 16-Acetoxy-7α-methoxyroyleanone | 7α-Acetoxy-6β-hydroxy-12-O-(4-Cl)benzoylroyleanone III.6 | ent-7α,18-Dihydroxy-15-oxokaur-16-ene |
|---|---|---|---|
| Skeleton | Abietane | Abietane | Kaurane |
| Key Substituents | 7α-Methoxy, 16-acetoxy | 7α-Acetoxy, 6β-hydroxy, 12-O-(4-Cl)benzoyl | 7α,18-Dihydroxy, 15-oxo |
| Melting Point | N/A | 221–223°C | N/A |
| Boiling Point | 507.3°C | N/A | N/A |
| Polar Surface Area | 89.9 Ų | N/A | N/A |
Research Findings and Implications
- Synthetic Accessibility: While details synthesis routes for phenolic compounds (e.g., Irisquinone), 16-AC-7-MR’s complex oxygenation pattern likely requires multi-step regioselective functionalization, akin to the chloro-benzoylation described in .
- Spectroscopic Characterization: NMR and MS data (e.g., δH and m/z values in and ) are critical for confirming substituent positions in diterpenoids, particularly for distinguishing α/β stereochemistry .
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